molecular formula C30H24B2F8N6Ru B8206897 Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate

Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate

Cat. No.: B8206897
M. Wt: 743.2 g/mol
InChI Key: GWPUNVSVEJLECO-UHFFFAOYSA-N
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Description

Tris(2,2’-bipyridine)ruthenium(II) tetrafluoroborate is a coordination compound known for its significant role in electrochemiluminescence (ECL) applications. This compound is a ruthenium complex with three 2,2’-bipyridine ligands and a tetrafluoroborate counterion. It is widely used as a luminophore in various analytical and diagnostic applications due to its excellent photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2’-bipyridine)ruthenium(II) tetrafluoroborate typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in the presence of a reducing agent such as zinc. The reaction is carried out in an aqueous solution, followed by the addition of tetrafluoroboric acid to precipitate the desired product .

Industrial Production Methods: In industrial settings, the synthesis process is scaled up by optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tris(2,2’-bipyridine)ruthenium(II) tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris(2,2’-bipyridine)ruthenium(II) tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a standard luminophore in ECL studies and as a catalyst in photochemical reactions.

    Biology: Employed in bio-imaging and as a probe in DNA and protein assays.

    Medicine: Utilized in diagnostic assays and as a component in biosensors for detecting various biomolecules.

    Industry: Applied in the development of light-emitting devices and sensors

Mechanism of Action

The mechanism of action of Tris(2,2’-bipyridine)ruthenium(II) tetrafluoroborate in ECL involves the generation of an excited state luminophore through electrochemical reactions. The compound undergoes electron transfer reactions at the electrode surface, leading to the formation of an excited state that emits light upon relaxation. This process is highly efficient and provides excellent spatial and temporal control of light emission .

Comparison with Similar Compounds

  • Tris(2,2’-bipyridine)ruthenium(II) chloride hexahydrate
  • Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate
  • Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II)

Comparison: Tris(2,2’-bipyridine)ruthenium(II) tetrafluoroborate is unique due to its specific counterion, tetrafluoroborate, which provides distinct solubility and stability properties compared to other similar compounds. The tetrafluoroborate ion enhances the compound’s performance in ECL applications by improving its electrochemical stability and reducing background noise .

Properties

IUPAC Name

2-pyridin-2-ylpyridine;ruthenium(2+);ditetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H8N2.2BF4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;;;/q;;;2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPUNVSVEJLECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24B2F8N6Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

743.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate
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Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate
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Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate

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